5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
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Overview
Description
The compound 5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is a complex organic molecule that has garnered interest due to its potential applications in various scientific fields. This compound features a phthalazine core, which is known for its biological activity, and is further functionalized with a bromophenyl group, a hydroxyethyl group, and a methylbenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the cyclization of 2-(4-bromobenzoyl)benzoic acid with hydrazine hydrate . The resulting 4-(4-bromophenyl)phthalazinone can then be further functionalized through a series of reactions, including amination and sulfonation, to introduce the amino, hydroxyethyl, and methylbenzenesulfonamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, often use boronic acids or esters as reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution of the bromine atom could introduce a wide variety of functional groups depending on the nucleophile used.
Scientific Research Applications
5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The exact mechanism of action of 5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide: can be compared with other phthalazine derivatives, such as:
4-(4-Bromophenyl)phthalazinone: A simpler derivative with potential anticancer activity.
1,4-Disubstituted phthalazines: Known for their anti-proliferative activity against cancer cells.
Triazole-pyrimidine hybrids: Compounds with neuroprotective and anti-inflammatory properties.
The uniqueness of This compound lies in its combination of functional groups, which may confer a distinct set of biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H21BrN4O3S |
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Molecular Weight |
513.4 g/mol |
IUPAC Name |
5-[4-(4-bromoanilino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H21BrN4O3S/c1-15-6-7-16(14-21(15)32(30,31)25-12-13-29)22-19-4-2-3-5-20(19)23(28-27-22)26-18-10-8-17(24)9-11-18/h2-11,14,25,29H,12-13H2,1H3,(H,26,28) |
InChI Key |
NOZVOOJCFPJJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Br)S(=O)(=O)NCCO |
Origin of Product |
United States |
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